molecular formula C₆H₁₃FO₅ B1146195 3-Deoxy-3-fluoro-D-galactitol CAS No. 34339-82-7

3-Deoxy-3-fluoro-D-galactitol

Cat. No. B1146195
CAS RN: 34339-82-7
M. Wt: 184.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-3-fluoro-D-galactitol is an exceptional biomedical compound, specifically designed to study the complex nature of hereditary galactosemia . It has an extraordinary competitive inhibitory potential against aldose reductase . This remarkable compound effectively curtails the deleterious buildup of galactitol .


Synthesis Analysis

The synthesis of 3-Deoxy-3-fluoro-D-galactitol involves a D- to L-sugar translation strategy, and an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .


Molecular Structure Analysis

The molecular formula of 3-Deoxy-3-fluoro-D-galactitol is C6H13FO5 . Its IUPAC name is (2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol .


Physical And Chemical Properties Analysis

The molecular weight of 3-Deoxy-3-fluoro-D-galactitol is 184.16 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Substrate for NAD-linked Sorbitol Dehydrogenase

3-Deoxy-3-fluoro-D-glucitol serves as a substrate for NAD-linked sorbitol dehydrogenase . This enzyme plays a crucial role in the polyol pathway, which is a two-step process that converts glucose to fructose.

Antidiabetic Drug

3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is a powerful antidiabetic drug . It exhibits significant efficacy in managing type 2 diabetes mellitus. This medication operates through its ability to impede the glucokinase enzyme, resulting in a notable decline in blood glucose concentrations .

Chemical Probe in Glycobiology

The compound has been used in the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose . The enzymatic activation and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides demonstrate its potential as a novel versatile chemical probe in glycobiology .

Synthesis of Fluorinated Trisaccharides

3-Deoxy-3-fluoro-D-glucitol is used in the synthesis of fluorinated trisaccharides . These fluorinated trisaccharides have potential applications in the development of new drugs and in the study of carbohydrate-protein interactions.

Enzymatic Oxidation

The compound is involved in enzymatic oxidation processes . This is part of a D- to L-sugar translation strategy, which is crucial in the synthesis of 3-deoxy-3-fluoro-L-fucose .

Storage and Stability

3-Deoxy-3-fluoro-D-glucitol has a storage temperature of 2-8°C . This property is important for its stability and longevity, making it suitable for various research applications.

properties

IUPAC Name

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLBRXQLUKRML-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-4-Fluorohexane-1,2,3,5,6-pentol

Q & A

Q1: How does 3-deoxy-3-fluoro-D-glucitol (3FGL) affect locusts?

A1: 3FGL is a metabolite of the injected toxin 3-deoxy-3-fluoro-D-glucose (3FG) in locusts []. Research suggests that 3FGL accumulates in the locust haemolymph after 3FG injection and acts as a competitive inhibitor of the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase EC 1.1.1.14) []. This inhibition likely disrupts the sorbitol metabolism pathway in locusts, contributing to the toxic effects of 3FG [].

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